molecular formula C11H10F2O2 B13942193 2-Propenoic acid, 3-(3,5-difluorophenyl)-, ethyl ester

2-Propenoic acid, 3-(3,5-difluorophenyl)-, ethyl ester

Cat. No.: B13942193
M. Wt: 212.19 g/mol
InChI Key: LMSRIRQMDGZPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(3,5-difluorophenyl)acrylate can be synthesized through several synthetic routes. One common method involves the reaction of 3,5-difluorobenzaldehyde with ethyl acrylate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of Ethyl 3-(3,5-difluorophenyl)acrylate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-difluorophenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(3,5-difluorophenyl)acrylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-difluorophenyl)acrylate involves its interaction with specific molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include enzyme-mediated reactions and interactions with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-fluorophenyl)acrylate
  • Ethyl 3-(2,4-difluorophenyl)acrylate
  • Ethyl 3-(3,4-difluorophenyl)acrylate

Uniqueness

Ethyl 3-(3,5-difluorophenyl)acrylate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This distinct structure may result in different chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

ethyl 3-(3,5-difluorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c1-2-15-11(14)4-3-8-5-9(12)7-10(13)6-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSRIRQMDGZPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.